REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:11]2[O:10][CH2:9][C:8](=O)[C:7]=2[CH:6]=[CH:5][CH:4]=1.[C:13]([CH:15]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)#[N:14]>CC1C=CC(C)=CC=1>[CH3:1][O:2][C:3]1[C:11]2[O:10][C:9]([CH2:15][C:13]#[N:14])=[CH:8][C:7]=2[CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
14.16 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC=2C(COC21)=O
|
Name
|
|
Quantity
|
39.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC(=CC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
WASH
|
Details
|
the solid washed repeatedly with ether
|
Type
|
CUSTOM
|
Details
|
the product obtained on removal of the solvent from the ether washings sublimed (145° bath, 1 micron)
|
Type
|
CUSTOM
|
Details
|
Crystallization of the sublimate from 20 ml of isopropyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=C1OC(=C2)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.06 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |